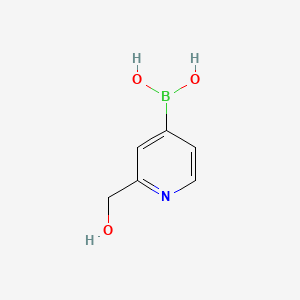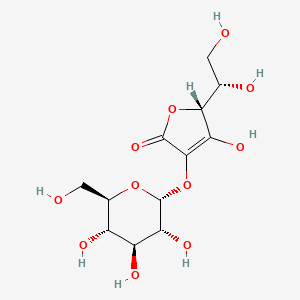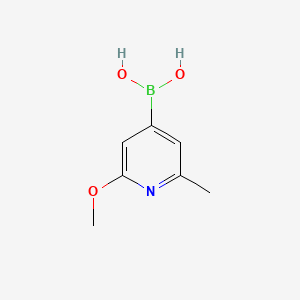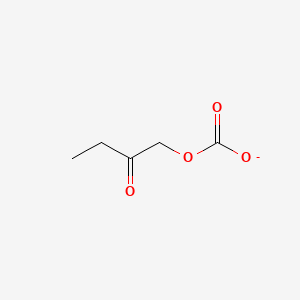
rel-(2S,4S)-特康唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s IUPAC name, its molecular formula, and its structure .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would be helpful to refer to relevant scientific literature or patents for detailed synthesis procedures .Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can be determined through experimental data or predicted based on the compound’s functional groups .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .科学研究应用
Synthesis of Hemerocallisamine I
The compound rel-(2S,4S)-Terconazole is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I, both in racemic and enantiopure form . The synthetic strategy involves (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate .
Glioma Imaging
The compound rel-(2S,4S)-Terconazole is used in the synthesis of the radiolabeled precursor of (2S,4S)4– [18F]FPArg . This tracer is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has been shown that (2S,4S)4– [18F]FPArg can penetrate the blood–brain barrier and image gliomas with high contrast .
Drug Development
Scientific research is used to develop new drugs . As such, the compound rel-(2S,4S)-Terconazole could potentially be used in the development of new drugs, given its involvement in various chemical reactions and syntheses .
Medical Treatments
The compound rel-(2S,4S)-Terconazole could potentially be used in the development of new medical treatments . Its involvement in the synthesis of other compounds and its potential use in imaging techniques could make it a valuable tool in the treatment of various diseases .
Diagnostic Tools
The compound rel-(2S,4S)-Terconazole could potentially be used in the development of new diagnostic tools . Its use in the synthesis of a radiolabeled precursor for glioma imaging suggests that it could be used to develop new tools for diagnosing various diseases .
Vaccines
Scientific research is used to develop new vaccines . While there is currently no direct evidence of the compound rel-(2S,4S)-Terconazole being used in the development of vaccines, its involvement in various chemical reactions and syntheses could potentially make it a valuable tool in this field .
作用机制
安全和危害
属性
IUPAC Name |
1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-JYFHCDHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1486497-66-8 |
Source


|
| Record name | 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)

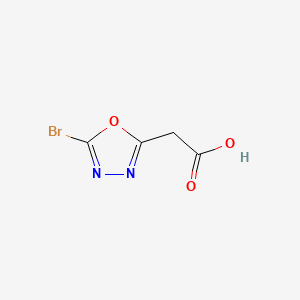


![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
